molecular formula C9H10ClFO2S B2800081 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride CAS No. 1785259-40-6

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride

Cat. No.: B2800081
CAS No.: 1785259-40-6
M. Wt: 236.69
InChI Key: ILWRQBDMMUXIQV-UHFFFAOYSA-N
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Description

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups, one fluorine atom, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-fluoro-2,4,6-trimethylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Fluoride: Formed by reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups on the same benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

3-fluoro-2,4,6-trimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2S/c1-5-4-6(2)9(14(10,12)13)7(3)8(5)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWRQBDMMUXIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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